Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydrazone functional group, which is known for its applications in various chemical reactions and potential biological activities.
Preparation Methods
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-methoxy-5-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The hydrazone functional group is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl hydrazine: A compound with a similar hydrazone group, known for its use in rocket propellants and potential biological activities.
2-Methoxy-5-methylphenylhydrazine: The precursor used in the synthesis of the target compound, which also exhibits interesting chemical properties.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIOGYQUXIAYMQ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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